molecular formula C20H24O6 B2428019 (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate CAS No. 757202-08-7

(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate

Cat. No.: B2428019
CAS No.: 757202-08-7
M. Wt: 360.406
InChI Key: HCGYMFPNEDDKQY-YVUFVEDWSA-N
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Description

(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.406. The purity is usually 95%.
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Properties

IUPAC Name

(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYMFPNEDDKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It is derived from natural products and exhibits significant biological activity due to its structural features.

Chemical Structure and Properties

This compound has the molecular formula C20H24O6C_{20}H_{24}O_6 and a molecular weight of approximately 360.406 g/mol. Its structure includes a fused ring system typical of azulenes and contains both hydroxyl and carbonyl functionalities that contribute to its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC20H24O6C_{20}H_{24}O_6
Molecular Weight360.406 g/mol
Purity≥95%
Chemical ClassSynthetic Organic

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications. Key areas of interest include:

  • Anti-inflammatory Properties : The presence of hydroxyl groups in the structure suggests potential anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
  • Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Modulation of Receptor Activity : Research indicates that the compound may act as a modulator of adenosine receptors (AR), particularly as a dual adenosine A1 receptor inverse agonist and A2A/A2B receptor antagonist. This modulation can influence various physiological processes including inflammation and cellular signaling pathways .

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of azulene derivatives, it was found that compounds similar to (9-Hydroxy-9-methyl...) significantly reduced pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Study 2: Antioxidant Activity Assessment

A comparative analysis of several azulene derivatives showed that (9-Hydroxy-9-methyl...) exhibited potent antioxidant activity as measured by DPPH radical scavenging assays. The results indicated a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 3: Receptor Modulation

Research published in pharmacology journals highlighted that this compound effectively modulates adenosine receptor activity, leading to significant physiological changes in animal models. The dual action on A1 and A2 receptors suggests potential applications in treating conditions like asthma and cardiovascular diseases .

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